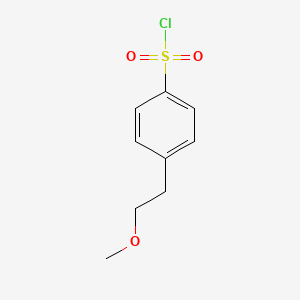

4-(2-Methoxyethyl)benzenesulfonyl chloride

描述

Significance of Arylsulfonyl Chlorides in Organic Synthesis

Arylsulfonyl chlorides are a class of organosulfur compounds with the general formula ArSO₂Cl. They are highly valued in organic synthesis due to the reactivity of the sulfonyl chloride group. fiveable.me This functional group is a potent electrophile, readily reacting with a wide array of nucleophiles. fiveable.me One of the most significant applications of arylsulfonyl chlorides is in the synthesis of sulfonamides through their reaction with primary and secondary amines. sigmaaldrich.com The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a multitude of pharmaceutical drugs, including antibiotics and antihypertensives. fiveable.mesigmaaldrich.com

Furthermore, the reaction of arylsulfonyl chlorides with alcohols yields sulfonate esters. fiveable.me These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in the synthesis of complex organic molecules. fiveable.me Arylsulfonyl chlorides also serve as protecting groups for amines, and their derivatives are employed in the synthesis of various biologically active compounds and materials. chemicalbook.com

Unique Structural Features and Reactivity Profile of 4-(2-Methoxyethyl)benzenesulfonyl Chloride

The molecular structure of this compound is distinguished by the presence of a 2-methoxyethyl group at the para-position of the benzenesulfonyl chloride core. This substituent influences the electronic environment of the aromatic ring and, consequently, the reactivity of the sulfonyl chloride moiety. The methoxyethyl group is generally considered to be a weakly electron-donating group, which can modulate the electrophilicity of the sulfur atom. This subtle electronic effect can be exploited to achieve greater selectivity in reactions compared to arylsulfonyl chlorides bearing strongly activating or deactivating groups.

The presence of the ether linkage within the side chain also introduces a degree of polarity and potential for hydrogen bonding, which can affect the solubility and handling properties of the compound and its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 193433-72-8 | chemicalbook.com |

| Molecular Formula | C₉H₁₁ClO₃S | chemicalbook.com |

| Molecular Weight | 234.70 g/mol | chemicalbook.com |

| Appearance | White to off-white crystalline powder |

| Melting Point | 58-62 °C | |

Historical Context of Sulfonyl Chloride Reagents in Chemical Science

The utility of sulfonyl chlorides in chemical science has been recognized for over a century. A landmark in their application was the development of the Hinsberg test in 1890 by Oscar Hinsberg. This classical chemical test utilizes benzenesulfonyl chloride to differentiate between primary, secondary, and tertiary amines based on the solubility of the resulting sulfonamides in alkali. This early example underscored the value of sulfonyl chlorides in qualitative organic analysis.

Over time, the family of sulfonyl chloride reagents expanded significantly. For instance, p-toluenesulfonyl chloride (tosyl chloride) became a widely used reagent for the protection of alcohols and amines and for the conversion of alcohols into good leaving groups. nist.govresearchgate.net The development of a diverse range of substituted benzenesulfonyl chlorides, including this compound, reflects the ongoing efforts to fine-tune the reactivity and properties of these reagents for specific synthetic applications.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzenesulfonyl chloride |

| p-Toluenesulfonyl chloride |

属性

IUPAC Name |

4-(2-methoxyethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-13-7-6-8-2-4-9(5-3-8)14(10,11)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFCSHZEPVGAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953903-65-6 | |

| Record name | 4-(2-methoxyethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 2 Methoxyethyl Benzenesulfonyl Chloride

Direct Chlorosulfonation Approaches

Direct chlorosulfonation involves the reaction of an aromatic compound with a chlorosulfonating agent, typically chlorosulfonic acid, to directly introduce the sulfonyl chloride group onto the aromatic ring. pageplace.de This method is often favored for its efficiency, as it can accomplish the synthesis in a single step.

Reaction of 4-Methoxyethylbenzene with Chlorosulfonic Acid

The direct reaction of 4-methoxyethylbenzene with chlorosulfonic acid represents a primary route for the synthesis of 4-(2-Methoxyethyl)benzenesulfonyl chloride. In this electrophilic aromatic substitution reaction, the sulfonyl chloride group is introduced onto the benzene (B151609) ring. stackexchange.com The methoxyethyl group is an ortho-, para-directing activator, leading to the formation of the desired para-substituted product.

Table 1: Representative Conditions for Direct Chlorosulfonation of Aromatic Compounds

| Starting Material | Chlorosulfonating Agent | Molar Ratio (Substrate:Agent) | Temperature | Reaction Time | Yield | Reference |

| Acetanilide (B955) | Chlorosulfonic Acid | 1 : 4.98 | 12-15°C, then 60°C | ~2.25 hours | 77-81% | orgsyn.org |

| Benzene | Chlorosulfonic Acid | 1 : 3 | 20-25°C | 3-4 hours | 75-77% | orgsyn.org |

It is crucial to manage the reaction temperature and the rate of addition to prevent the formation of undesired byproducts, such as the corresponding sulfonic acid or diaryl sulfones. orgsyn.org The reaction is typically quenched by carefully pouring the reaction mixture onto ice, which precipitates the crude sulfonyl chloride. orgsyn.org

Conversion of Sulfonic Acid Intermediates to Sulfonyl Chloride using Thionyl Chloride

In some direct chlorosulfonation reactions, the corresponding sulfonic acid can be formed as a byproduct or the primary product, depending on the reaction conditions. To ensure a high yield of the desired sulfonyl chloride, a secondary chlorinating agent, such as thionyl chloride, can be added to the reaction mixture.

This two-step, one-pot approach involves the initial sulfonation of the aromatic ring with chlorosulfonic acid, followed by the in-situ conversion of the resulting sulfonic acid to the sulfonyl chloride with thionyl chloride. This methodology is particularly useful when the direct formation of the sulfonyl chloride is challenging or results in low yields. A patent describing the preparation of 2,4-disubstituted benzenesulfonyl chlorides outlines a process where, after the initial reaction with chlorosulfonic acid, thionyl chloride is added to the reaction mixture and incubated for several hours to complete the conversion to the sulfonyl chloride. This ensures that any sulfonic acid formed is efficiently converted to the final product.

Chlorination of Precursor Sulfonic Acids

An alternative to direct chlorosulfonation is a two-step process involving the initial synthesis of 4-(2-Methoxyethyl)benzenesulfonic acid, followed by its chlorination to the corresponding sulfonyl chloride. This approach can offer better control over the reaction and may be preferred when the direct chlorosulfonation is not selective or leads to the formation of difficult-to-separate impurities.

Utilization of Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) is a widely used reagent for the conversion of sulfonic acids or their salts to sulfonyl chlorides. researchgate.netchemicalbook.comwikipedia.org The reaction is typically carried out by heating a mixture of the sodium salt of the sulfonic acid with phosphorus oxychloride. orgsyn.org

For the synthesis of this compound, the precursor, sodium 4-(2-methoxyethyl)benzenesulfonate, would be heated with phosphorus oxychloride. Based on the established procedure for the synthesis of benzenesulfonyl chloride, the reaction is typically conducted at elevated temperatures, in the range of 170-180°C, for an extended period to ensure complete conversion. orgsyn.org

Table 2: Typical Reaction Conditions for the Chlorination of Sodium Benzenesulfonate with Phosphorus Oxychloride

| Substrate | Reagent | Molar Ratio (Substrate:Reagent) | Temperature | Reaction Time | Yield | Reference |

| Sodium Benzenesulfonate | Phosphorus Oxychloride | 1 : 0.78 | 170-180°C | 15 hours | 74-87% | orgsyn.org |

The reaction mixture is then cooled and treated with ice water to quench the excess phosphorus oxychloride and precipitate the sulfonyl chloride. orgsyn.org The product can then be isolated by filtration or extraction.

Application of Thionyl Chloride

Thionyl chloride (SOCl₂) is another effective reagent for the chlorination of sulfonic acids. researchgate.netgoogle.com The reaction of a sulfonic acid with thionyl chloride produces the corresponding sulfonyl chloride, sulfur dioxide, and hydrogen chloride. researchgate.net This method is often advantageous as the byproducts are gaseous, which can simplify the purification of the final product.

In a typical procedure, the sulfonic acid is heated with an excess of thionyl chloride. A patent for the preparation of benzenesulfonyl chloride describes a process where benzenesulfonic acid is reacted with thionyl chloride in the presence of a sulfonating agent, such as sulfuric acid, which acts as a catalyst. google.com The reaction temperature is maintained around 90°C for several hours. google.com A similar approach could be employed for the conversion of 4-(2-Methoxyethyl)benzenesulfonic acid to its sulfonyl chloride.

Nucleophilic Substitution Routes to Sulfonyl Chlorides

The synthesis of aryl sulfonyl chlorides via nucleophilic substitution is not a conventional or widely reported methodology. Nucleophilic substitution reactions are characteristic of the reactivity of sulfonyl chlorides, rather than a primary route to their formation. nih.govmdpi.comacs.org In these reactions, the chloride ion of the sulfonyl chloride acts as a good leaving group and is displaced by a nucleophile. rsc.org

For instance, the reaction of a sulfonyl chloride with an amine to form a sulfonamide is a classic example of a nucleophilic substitution reaction. orgsyn.org The mechanism of these reactions can vary, but they generally proceed via a concerted SN2-like pathway or a stepwise addition-elimination mechanism at the sulfur center. nih.gov

While direct synthesis of this compound through a nucleophilic substitution that forms the sulfonyl chloride group itself is not a standard approach, it is theoretically conceivable to consider a reaction where a different leaving group on a sulfur-containing precursor is displaced by a chloride ion. However, such routes are not commonly employed due to the ready availability and efficiency of the chlorosulfonation and chlorination methods described above. The vast majority of literature on the synthesis of aryl sulfonyl chlorides focuses on the electrophilic substitution of an aromatic ring or the chlorination of a pre-existing sulfonic acid. researchgate.net

Synthesis via Benzenesulfonyl Chloride Derivatives

A primary and direct route to synthesizing aryl sulfonyl chlorides, including this compound, is the electrophilic substitution of the corresponding arene with a chlorosulfonating agent. orgsyn.org This method involves the direct introduction of the chlorosulfonyl group (–SO₂Cl) onto the benzene ring of a precursor molecule.

For the target compound, the synthesis would commence with 2-methoxyethylbenzene. This starting material is reacted with a powerful chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H). orgsyn.orgrsc.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich aromatic ring of 2-methoxyethylbenzene attacks the sulfur atom of the chlorosulfonic acid. The 2-methoxyethyl group is an ortho-, para-directing activator, leading to the substitution primarily at the para position due to steric hindrance at the ortho positions, yielding the desired this compound.

Key reagents for this transformation are highly reactive and include:

Chlorosulfonic acid (ClSO₃H): The most common reagent for this direct chlorosulfonation. rsc.org

Sulfuryl chloride (SO₂Cl₂): Can also be used, often in the presence of a Lewis acid catalyst like aluminum chloride. orgsyn.org

A significant challenge in this method is the potential for side reactions, such as the formation of the corresponding sulfonic acid if moisture is present, or the production of diphenylsulfones as a byproduct. orgsyn.orgnih.gov Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for maximizing the yield of the desired sulfonyl chloride. orgsyn.org

Oxidative Chlorination Methodologies

Oxidative chlorination provides a versatile alternative to direct chlorosulfonation, starting from sulfur compounds in a lower oxidation state, such as thiols or disulfides. researchgate.netlookchem.comresearchgate.net These methods are often favored for their milder conditions and compatibility with a wider range of functional groups.

This methodology involves the oxidation of the sulfur atom of an aryl thiol (mercaptan) or a diaryl disulfide, coupled with chlorination to form the sulfonyl chloride. The specific precursor for the target compound would be 4-(2-methoxyethyl)thiophenol or bis(4-(2-methoxyethyl)phenyl) disulfide. The general transformation is widely applicable and can be achieved using a variety of reagent systems. researchgate.netlookchem.com

Several modern reagents have been developed for this oxidative chlorination, offering high yields and operational simplicity. researchgate.netlookchem.comorgsyn.org The selection of the reagent can influence reaction conditions, efficiency, and the byproduct profile.

Table 1: Reagent Systems for Oxidative Chlorination of Thiols/Disulfides

| Reagent System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Oxone-KX (X=Cl) | Aqueous solvent, room temperature | Simple, rapid, and uses water as a green solvent. rsc.org | rsc.org |

| H₂O₂ / ZrCl₄ | Mild conditions, very short reaction times | High yields and purity, avoids harsh reagents. orgsyn.org | orgsyn.org |

| 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Aqueous acetonitrile, mild conditions | Efficient for various sulfur substrates, simple workup. lookchem.com | lookchem.com |

| Chlorine (Cl₂) in aqueous solution | Aqueous acid (e.g., HCl) | Traditional, effective method, though handling chlorine gas requires special precautions. acs.org | researchgate.netacs.org |

N-Chlorosuccinimide (NCS) has emerged as a highly effective and safer alternative to gaseous chlorine for the oxidative chlorination of sulfur-containing compounds. researchgate.netgoogle.com This method is particularly valuable for its mild reaction conditions and operational simplicity. google.comthieme-connect.com The reaction typically involves treating the corresponding thiol, disulfide, or S-alkylisothiourea salt with NCS in the presence of an acid, such as aqueous hydrochloric acid (HCl). google.comthieme-connect.com

The process successfully prepares sulfonyl chlorides through the oxidative chlorination of S-alkylisothiourea salts with NCS under acidic conditions. google.com This approach is noted for its high yield, short reaction times, and ease of product separation. google.com The starting S-alkylisothiourea salts are readily prepared from alkyl halides and thiourea, offering an odorless and less hazardous alternative to thiols. thieme-connect.comorganic-chemistry.org

A plausible reaction mechanism involves the generation of a sulfonyl radical from a precursor like a sulfonyl hydrazide, which then couples with a chlorine radical generated from NCS to afford the final product. nih.gov For industrial applications, a key advantage is that the water-soluble byproduct, succinimide, can be recovered and re-chlorinated to regenerate NCS, making the process more sustainable. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org

Table 2: Illustrative Conditions for NCS-Mediated Sulfonyl Chloride Synthesis

| Sulfur Precursor | Reagents | Solvent | Key Features | Reference |

|---|---|---|---|---|

| S-Alkylisothiourea Salts | NCS, aq. HCl | Acetonitrile (MeCN) | Environmentally friendly, high efficiency, byproduct can be recycled. thieme-connect.com | thieme-connect.comorganic-chemistry.org |

| Sulfonyl Hydrazides | NCS | Acetonitrile (MeCN) | Good to excellent yields for a broad scope of substrates. nih.govmdpi.com | nih.govmdpi.com |

| Thiols | NCS, Tetraalkylammonium chloride | Aqueous solution | Allows for direct, one-pot conversion of thiols to sulfonamides. researchgate.net | researchgate.net |

Considerations for Industrial Scale Production

Scaling up the synthesis of this compound from the laboratory to an industrial setting requires careful optimization of reaction parameters and adherence to safety and environmental standards.

For large-scale manufacturing, maximizing yield and purity while ensuring process safety and cost-effectiveness is paramount. mdpi.com A Design of Experiments (DOE) approach is often used to systematically investigate the impact of critical parameters. mdpi.com

Key parameters for optimization in chlorosulfonation reactions include:

Temperature: Direct chlorosulfonation with chlorosulfonic acid is highly exothermic. mdpi.com Maintaining a low temperature (e.g., -25°C to 15°C) is crucial to control the reaction rate and prevent the formation of byproducts. mdpi.compatsnap.com

Reagent Stoichiometry: The number of equivalents of the chlorosulfonating agent (e.g., ClSO₃H) significantly impacts the reaction outcome. mdpi.com An insufficient amount leads to incomplete conversion, while a large excess can increase side reactions, waste, and cost. orgsyn.org

Reaction Time: Monitoring the reaction progress allows for determination of the optimal time to ensure complete conversion of the starting material without significant product degradation or byproduct formation. mdpi.com

Work-up Procedure: The quenching step, typically involving pouring the reaction mixture into an ice-water slurry, is critical. patsnap.comrsc.org This procedure hydrolyzes any remaining chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product, separating it from water-soluble impurities. acs.org The low solubility of aryl sulfonyl chlorides in water protects them from hydrolysis, allowing for their isolation by filtration. acs.org

Continuous flow chemistry offers a modern approach to address the challenges of highly exothermic reactions, providing superior temperature control, enhanced safety, and potentially higher space-time yields compared to traditional batch processing. mdpi.comrsc.orgresearchgate.net

Applying green chemistry principles to the synthesis of sulfonyl chlorides aims to reduce the environmental impact and improve the safety of the manufacturing process. rsc.orgmdpi.com

Key green strategies applicable to the synthesis of this compound include:

Use of Safer Reagents: Traditional reagents like thionyl chloride, phosphorus pentachloride, and gaseous chlorine are hazardous. rsc.orgresearchgate.net Green alternatives include NCS, sodium hypochlorite (B82951) (bleach), and hydrogen peroxide-based systems, which are safer to handle and generate less toxic waste. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Catalytic and Aerobic Methods: An environmentally benign, metal-free synthesis of sulfonyl chlorides from thiols has been developed using ammonium (B1175870) nitrate (B79036) as a catalyst and oxygen as the terminal oxidant. rsc.org This approach significantly reduces waste compared to stoichiometric oxidants. rsc.org

Alternative Solvents: The use of water as a reaction solvent, as seen in the Oxone-KX methodology, is a key principle of green chemistry, avoiding volatile organic compounds (VOCs). rsc.org

Table 3: Comparison of Traditional vs. Green Reagents in Sulfonyl Chloride Synthesis

| Transformation | Traditional Reagent | Green Alternative | Advantage of Green Alternative | Reference |

|---|---|---|---|---|

| Chlorination of Sulfonic Acids | PCl₅, SOCl₂ | Cyanuric chloride | Milder conditions, avoids highly corrosive byproducts. researchgate.net | researchgate.net |

| Oxidative Chlorination of Thiols | Chlorine (Cl₂) gas | N-Chlorosuccinimide (NCS), Oxone, H₂O₂ | Safer to handle (solid/solution), milder conditions, less hazardous byproducts. rsc.orgorganic-chemistry.org | researchgate.netrsc.orgorganic-chemistry.org |

| Chlorosulfonation of Arenes | Excess Chlorosulfonic Acid | Catalytic aerobic oxidation | Uses O₂ as the terminal oxidant, reducing inorganic waste. rsc.org | rsc.org |

Chemical Reactivity and Reaction Mechanisms of 4 2 Methoxyethyl Benzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur

Nucleophilic substitution is the principal reaction pathway for 4-(2-methoxyethyl)benzenesulfonyl chloride. In these reactions, a nucleophile (Nu:) attacks the electron-deficient sulfur atom, forming a transient intermediate or transition state, which then collapses to expel the chloride ion and form a new bond between the sulfur and the nucleophile.

Formation of Sulfonamides

The reaction of this compound with amines is a cornerstone of its chemistry, yielding sulfonamides. This transformation is widely used and is analogous to the classic Hinsberg test, which utilizes benzenesulfonyl chloride to differentiate between classes of amines. byjus.comgoogle.com

Primary and secondary amines act as effective nucleophiles, attacking the sulfonyl chloride to form N-substituted sulfonamides. google.com The reaction involves the lone pair of electrons on the nitrogen atom of the amine attacking the sulfur atom of the sulfonyl chloride, with the subsequent loss of hydrogen chloride (HCl). byjus.com Typically, a base such as pyridine (B92270) or an aqueous alkali (e.g., NaOH) is used to neutralize the HCl byproduct. msu.edu

Primary Amines (R-NH₂): Reaction with this compound yields a secondary sulfonamide. The resulting sulfonamide still possesses an acidic proton on the nitrogen atom.

Secondary Amines (R₂-NH): Reaction with the sulfonyl chloride produces a tertiary sulfonamide, which lacks a proton on the nitrogen atom.

This reactivity is highly efficient for producing the corresponding sulfonamides. nih.gov High yields are often achieved, as demonstrated by analogous reactions with benzenesulfonyl chloride, which gave 94-98% yields for various primary and secondary amines in the presence of aqueous sodium hydroxide (B78521). researchgate.netlibretexts.org

Table 1: Illustrative Reactions of this compound with Amines

| Amine Type | Reactant | Product |

| Primary Amine | R-NH₂ | 4-(2-Methoxyethyl)-N-(R)benzenesulfonamide |

| Secondary Amine | R₂-NH | 4-(2-Methoxyethyl)-N,N-(R₂)benzenesulfonamide |

Kinetic studies on the reaction of benzenesulfonyl chlorides with amines in aqueous media reveal complex reaction dependencies. The formation of sulfonamides does not always follow simple second-order kinetics. researchgate.netlibretexts.org

pH-Yield Profiles: The yield of sulfonamide is significantly influenced by the pH of the reaction medium. For certain amines, particularly those with greater hydrophobic character like dibutylamine, the pH-yield profile shows a sigmoid curve. researchgate.netlibretexts.org This results in unexpectedly high and persistent yields of the sulfonamide at high pH values, even in 1.0 M sodium hydroxide. researchgate.net This behavior contrasts with a simple model where the hydrolysis of the sulfonyl chloride would be expected to dominate in strongly basic conditions. researchgate.netlibretexts.org

This phenomenon is explained by a mechanism that includes not only the standard second-order reaction between the sulfonyl chloride and the amine but also two third-order reaction pathways: researchgate.netlibretexts.org

A term that is first-order in sulfonyl chloride, first-order in amine, and first-order in hydroxide ion.

A term that is first-order in sulfonyl chloride and second-order in the amine.

Hydrophobic Effects: The significance of these third-order terms has been shown to correlate with the hydrophobic character of the amine, often approximated by the total number of alkyl carbon atoms in the amine. researchgate.netlibretexts.org The hydrophobic effect refers to the energetically favorable association of nonpolar surfaces in an aqueous environment. researchgate.netacs.orgmdpi.com It is proposed that the hydrophobic nature of the amine promotes the aggregation of reactants, which facilitates the third-order reaction pathways, leading to enhanced sulfonamide yield even when the concentration of free amine is low at high pH. researchgate.net

Formation of Sulfonate Esters

This compound reacts with alcohols to form sulfonate esters (R-OSO₂-Ar). This reaction is a common method for converting an alcohol's hydroxyl group, which is a poor leaving group, into a sulfonate group, which is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions. libretexts.orgyoutube.comvaia.com

The reaction proceeds by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This process is typically conducted in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the generated HCl. msu.edu The formation of the sulfonate ester occurs with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction. libretexts.orgyoutube.com

Table 2: General Reaction for the Formation of Sulfonate Esters

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Alcohol (R-OH) | Pyridine or other base | 4-(2-Methoxyethyl)benzenesulfonate ester (R-OSO₂-Ar) + Pyridinium chloride |

The reaction between an arenesulfonyl chloride and an alcohol (alcoholysis) is a form of solvolysis and has been the subject of extensive mechanistic studies. nih.gov The prevailing mechanism is a bimolecular nucleophilic substitution (Sₙ2-type) pathway at the sulfur atom. researchgate.netresearchgate.net

Key mechanistic features include:

Nucleophilic Attack: The alcohol acts as the nucleophile, attacking the sulfur center and displacing the chloride ion. youtube.com

Transition State: The reaction is believed to proceed through a single, trigonal bipyramidal transition state. researchgate.net Electron-withdrawing substituents on the aromatic ring tend to lead to a tighter transition state, while electron-donating groups can result in a looser transition state. mdpi.com

Solvent Effects: The reaction rate and mechanism can be influenced by the solvent. Kinetic solvent isotope effect (KSIE) values for the methanolysis of benzenesulfonyl chlorides are typically well above unity (kₘₑₒₕ/kₘₑₒₒ > 1), which is consistent with the solvent acting as a nucleophile in the rate-determining step. mdpi.com While the dominant pathway is considered Sₙ2, some studies suggest that with strongly electron-donating substituents or in highly ionizing solvents, the mechanism can shift towards having some Sₙ1 character. researchgate.net However, the formation of a free sulfonyl cation is generally considered unfavorable. nih.gov

Lack of Specific Research Data Prevents Detailed Analysis of this compound

A thorough review of available scientific literature reveals a significant lack of specific experimental data and detailed mechanistic studies for the chemical compound this compound. While extensive research exists for the parent compound, benzenesulfonyl chloride, and its various other derivatives, information focusing solely on the chemical reactivity and reaction mechanisms of the 4-(2-methoxyethyl)-substituted variant is not sufficiently available to construct a detailed scientific article as requested.

General principles of organic chemistry allow for predictions of its reactivity based on analogous compounds. For instance, the sulfonyl chloride moiety is known to be a reactive electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. However, the specific influence of the 4-(2-methoxyethyl) substituent on reaction rates, mechanisms, and regioselectivity in electrophilic aromatic substitution remains largely undocumented in peer-reviewed literature.

Consequently, a detailed discussion on the topics outlined below, with a strict focus on this compound, cannot be provided without resorting to speculation, which would compromise the scientific accuracy of the information. The specific data required to elaborate on the following points for this particular compound is not present in the public domain:

Reactions with Other Nucleophiles (e.g., thiols): While arenesulfonyl chlorides generally react with thiols to form thioesters, specific kinetic data or mechanistic studies for the reaction involving this compound are not available.

Hydrolysis Pathways: The hydrolysis of sulfonyl chlorides to their corresponding sulfonic acids is a well-known reaction. However, detailed studies on the hydrolysis mechanism, the specific influence of solvents and water clusters, and the kinetic solvent isotope effects for this compound have not been published.

Electrophilic Aromatic Substitution: The directing effects of the existing substituents (the sulfonyl chloride and the 2-methoxyethyl group) on further electrophilic substitution on the benzene (B151609) ring can be predicted based on general principles. The sulfonyl chloride group is a deactivating meta-director, while the alkyl ether group is an activating ortho-, para-director. However, without experimental studies, a definitive analysis of the regioselectivity and reaction conditions for this specific compound cannot be accurately described.

Reductive Transformations: The reduction of arenesulfonyl chlorides can lead to various products, including thiols or disulfides. Specific reagents and conditions for the reductive transformation of this compound are not detailed in the available literature.

Due to these limitations, it is not possible to generate a thorough and scientifically accurate article that adheres strictly to the requested outline and focuses solely on this compound.

Reductive Transformations

Reduction to Sulfonyl Hydrides

The reduction of arylsulfonyl chlorides, such as this compound, is a fundamental transformation in organic sulfur chemistry. While the term "sulfonyl hydride" is not standard nomenclature, the comprehensive reduction of the sulfonyl chloride moiety typically yields the corresponding thiol (mercaptan). This transformation involves the cleavage of both the sulfur-chlorine and sulfur-oxygen bonds and the formation of sulfur-hydrogen bonds.

A variety of reducing agents can accomplish this conversion, with lithium aluminum hydride (LiAlH₄) being one of the most common and effective reagents. taylorfrancis.comresearchgate.netorganic-chemistry.org The reaction generally proceeds by nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ at the electrophilic sulfur center. This process occurs in a stepwise manner, reducing the sulfur atom from its +6 oxidation state in the sulfonyl chloride to the -2 oxidation state in the thiol. Other reagents capable of effecting this reduction include zinc in acidic media or a combination of red phosphorus and iodine, which generates hydroiodic acid in situ. taylorfrancis.com Catalytic hydrogenation using a palladium catalyst under hydrogen pressure has also been reported for the reduction of aromatic sulfonyl chlorides to thiols. taylorfrancis.comgoogle.com In some cases, the reduction may yield disulfides as byproducts, which can subsequently be reduced to the desired thiol. taylorfrancis.com

It is important to distinguish this comprehensive reduction from partial reductions. Under controlled conditions, sulfonyl chlorides can be reduced to sulfinic acids (RSO₂H). Furthermore, the reaction of sulfonyl chlorides with hydrazine (B178648) derivatives yields sulfonyl hydrazides, which is a substitution reaction rather than a reduction of the sulfur center.

Computational and Theoretical Insights into Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the complex mechanisms of reactions involving sulfonyl chlorides. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer deep insights into reaction pathways, transition state structures, and the influence of electronic and steric effects on reactivity.

Density Functional Theory (DFT) Studies of Substitution Pathways (SN2 vs. Addition-Elimination)

Nucleophilic substitution at the tetracoordinate sulfur atom of a sulfonyl chloride is a widely studied reaction. Two primary mechanisms are generally considered: a concerted bimolecular nucleophilic substitution (SN2) and a stepwise addition-elimination (A-E) pathway. mdpi.comnih.gov

SN2 Mechanism: In this pathway, the nucleophile attacks the sulfur center, and the chloride leaving group departs in a single, concerted step. This process proceeds through a single transition state without the formation of any stable intermediates. mdpi.comucsd.edu DFT calculations for the identity exchange reaction (³⁶Cl⁻ + RSO₂Cl) for various arenesulfonyl chlorides have shown that the reaction proceeds synchronously via an SN2 mechanism. mdpi.com Solvolysis reactions of benzenesulfonyl chlorides are also generally considered to occur through an SN2 pathway. nih.govnih.gov

Addition-Elimination (A-E) Mechanism: This stepwise mechanism involves the initial attack of the nucleophile on the sulfur atom to form a pentacoordinate, trigonal bipyramidal intermediate, often referred to as a sulfurane. This intermediate then expels the leaving group in a subsequent step. While DFT studies indicate the SN2 pathway is more common for chloride substitution, the A-E mechanism can be a viable alternative. mdpi.comnih.gov For instance, the analogous fluoride (B91410) exchange reaction in sulfonyl fluorides is calculated to proceed via the A-E mechanism, involving the formation of a difluorosulfurandioxide intermediate. mdpi.com The relative stability of the pentacoordinate intermediate and the barriers to its formation and collapse determine whether the reaction favors the A-E or SN2 pathway.

The competition between these two pathways is influenced by the nature of the nucleophile, the leaving group, and the substituents on the aryl ring. nih.gov

Analysis of Transition States and Potential Energy Surfaces

The potential energy surface (PES) provides a theoretical map of the energy of a chemical system as a function of its geometry, tracing the path from reactants to products.

For the SN2 reaction at a sulfonyl sulfur, the transition state is characterized by a trigonal bipyramidal geometry around the central sulfur atom. cdnsciencepub.com The incoming nucleophile and the departing leaving group occupy the apical positions, while the two oxygen atoms and the ipso-carbon of the benzene ring reside in the equatorial plane. ucsd.edu In the gas phase, the PES for an SN2 reaction typically features a double-well profile. mdpi.comresearchgate.netresearchgate.net The minima on either side of the central barrier correspond to pre-reaction and post-reaction ion-dipole complexes formed between the reactants and products, respectively. The central peak on the PES represents the energy of the SN2 transition state itself. However, in solution, solvation effects can significantly alter the shape of the PES, sometimes transforming the double-well profile into a single-barrier one. researchgate.net

In contrast, the stepwise A-E mechanism is described by a triple-well potential energy surface. nih.govresearchgate.net The central, deeper well corresponds to the stable pentacoordinate sulfurane intermediate. The two transition states on either side of this intermediate represent the barriers for the formation and breakdown of the intermediate. Computational studies can locate and characterize the geometries and energies of these stationary points (reactants, products, intermediates, and transition states), providing a quantitative understanding of the reaction mechanism. nih.govrsc.org

Influence of Substituents on Reactivity (e.g., Hammett Equation, ortho-effects)

The electronic properties of substituents on the benzene ring of this compound have a predictable and quantifiable effect on its reactivity. The Hammett equation, a linear free-energy relationship, is frequently used to correlate reaction rates with substituent electronic effects. nih.govbeilstein-journals.org The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant (which reflects the sensitivity of the reaction to substituent effects).

For nucleophilic substitution reactions of benzenesulfonyl chlorides, the reaction constant (ρ) is positive. cdnsciencepub.combeilstein-journals.org This indicates that electron-withdrawing groups (with positive σ values) accelerate the reaction, while electron-donating groups (with negative σ values) slow it down. A positive ρ value implies that there is a buildup of negative charge at or near the reaction center in the transition state. In the SN2 mechanism, the incoming nucleophile and departing leaving group both bear partial negative charges in the trigonal bipyramidal transition state, leading to a net increase in negative charge on the sulfonyl group, which is stabilized by electron-withdrawing substituents on the ring. cdnsciencepub.com

| Reaction | Solvent System | ρ (rho) Value |

| Solvolysis | 50% Water / 50% Acetone | +0.71 to +0.82 |

| Solvolysis | 30% Dioxane / 70% Water | +0.35 to +0.37 |

| Chloride Exchange | Dichloromethane | +2.02 |

| Alkaline Hydrolysis | Water | +1.56 |

This table presents representative Hammett ρ values for reactions of substituted benzenesulfonyl chlorides, illustrating the positive reaction constant indicative of negative charge buildup in the transition state. mdpi.combeilstein-journals.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a qualitative and powerful framework for understanding chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org In the context of nucleophilic attack on this compound, the key interaction is between the HOMO of the nucleophile and the LUMO of the sulfonyl chloride.

The LUMO of an arenesulfonyl chloride is primarily located on the sulfonyl group, with a large coefficient on the sulfur atom and significant contribution from the S-Cl σ* (antibonding) orbital. researchgate.net Nucleophilic attack involves the donation of electron density from the nucleophile's HOMO into this LUMO. A lower energy LUMO corresponds to a more electrophilic substrate and a more facile reaction.

Substituents on the benzene ring can modulate the energy of the frontier orbitals. Electron-withdrawing groups lower the energy of both the HOMO and the LUMO. The lowering of the LUMO energy makes the sulfur atom more electrophilic and susceptible to nucleophilic attack, consistent with the positive ρ value observed in Hammett plots. Conversely, electron-donating groups raise the energy of the frontier orbitals, decreasing the electrophilicity of the sulfur center. The energy gap between the HOMO and LUMO is also a critical parameter reflecting the chemical reactivity of the molecule. researchgate.netrsc.orgnih.gov

Applications of 4 2 Methoxyethyl Benzenesulfonyl Chloride in Advanced Organic Synthesis

Reagent for Functional Group Introduction

The primary role of 4-(2-Methoxyethyl)benzenesulfonyl chloride is to act as an electrophilic reagent for the introduction of the 4-(2-methoxyethyl)benzenesulfonyl group into other organic molecules. wikipedia.org This reaction, known as sulfonylation, typically involves the reaction of the sulfonyl chloride with a nucleophile. sapub.org

The most common applications include:

Formation of Sulfonamides: When reacted with primary or secondary amines, it forms stable sulfonamides. This transformation is fundamental in medicinal chemistry, as the sulfonamide functional group is a key component in many therapeutic agents. wikipedia.org

Formation of Sulfonate Esters: Its reaction with alcohols or phenols yields the corresponding sulfonate esters. wikipedia.orgorganic-chemistry.org These esters are not only important final products but also serve as crucial intermediates in subsequent synthetic steps.

The general reaction can be summarized as follows:

| Nucleophile (R-NuH) | Product | Functional Group Formed |

|---|---|---|

| Amine (R-NH₂) | R-NH-SO₂-C₆H₄-(CH₂)₂OCH₃ | Sulfonamide |

| Alcohol (R-OH) | R-O-SO₂-C₆H₄-(CH₂)₂OCH₃ | Sulfonate Ester |

Role as a Protecting Group Strategy

In multi-step synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. libretexts.org this compound is well-suited for the protection of hydroxyl groups.

Alcohols and phenols can be converted into 4-(2-methoxyethyl)benzenesulfonate esters. This transformation effectively "protects" the hydroxyl group by converting it into a sulfonate ester, which is stable under a wide variety of reaction conditions where the free alcohol would react, such as with strongly basic reagents or certain oxidizing agents. nih.govuwindsor.ca The sulfonylation of alcohols is a common method for their protection. sapub.org

While the term "mesylation" specifically refers to the introduction of a methanesulfonyl group, the reaction with this compound is a related sulfonylation that forms a sulfonate ester. This sulfonate ester linkage (R-O-SO₂-Ar) is robust and stable under many acidic and oxidative conditions, similar to an ether linkage. nih.gov However, its true utility lies in its ability to be selectively cleaved under conditions that would not affect more robust ether bonds. nih.govresearchgate.net This differential stability is a cornerstone of modern protecting group strategy.

Common strategies include:

Nucleophilic Cleavage: Strong nucleophiles can displace the sulfonate group. Conditions like potassium hydroxide (B78521) in refluxing methanol (B129727) or sodium hydroxide under non-aqueous conditions can be effective. nih.govresearchgate.net

Reductive Cleavage: Although many sulfonates are stable to mild reducing agents like sodium borohydride, stronger reagents can cleave the S-O bond. nih.gov

Acidic Cleavage: While generally stable to moderate acid, some sulfonate esters can be cleaved by strong Lewis acids like boron tribromide (BBr₃) or hot, strong protic acids. nih.gov

Visible-Light-Mediated Cleavage: Recent advances have shown that the S–O bond of aryl sulfonate esters can be cleaved under mild, visible-light-induced conditions, offering a transition-metal-free deprotection pathway. nih.gov

| Deprotection Method | Typical Reagents | Conditions | Reference |

|---|---|---|---|

| Basic Hydrolysis | KOH / MeOH or NaOH | Reflux or non-aqueous at room temperature | nih.govresearchgate.net |

| Lewis Acid Cleavage | BBr₃ or BCl₃ | Low temperature (e.g., 0°C) | nih.gov |

| Photochemical Cleavage | Visible light (e.g., 427 nm LED) | Room temperature, often with a base like Cs₂CO₃ | nih.gov |

Intermediate in Complex Molecular Synthesis

Beyond its role in functional group manipulation, this compound is a valuable intermediate for building complex molecular architectures. The entire 4-(2-methoxyethyl)benzenesulfonyl moiety can be incorporated as a structural component of a larger target molecule. For example, the synthesis of the β-blocker drug Metoprolol involves the precursor 4-(2-methoxyethyl)phenol, which is structurally related to the sulfonyl chloride and highlights the utility of the 4-(2-methoxyethyl)phenyl group in pharmaceuticals. ias.ac.in

Furthermore, once an alcohol is converted to its sulfonate ester, the sulfonate group itself becomes an excellent leaving group in nucleophilic substitution (SN2) reactions. This allows for the facile conversion of alcohols into other functional groups, such as azides, halides, or nitriles, by reaction with the appropriate nucleophile. This two-step sequence (sulfonylation followed by substitution) is a powerful and common strategy in organic synthesis.

Synthesis of Biologically Relevant Compounds (e.g., Sulfonamides)

The sulfonamide functional group is a crucial component in a wide array of therapeutic agents. The synthesis of these molecules typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. While various substituted benzenesulfonyl chlorides are employed as precursors in the development of new drug candidates, specific examples detailing the use of this compound to create biologically active sulfonamides are not readily found in published research. The general importance of substituted sulfonyl chlorides lies in their ability to introduce specific functionalities that can modulate a compound's biological activity, solubility, and pharmacokinetic profile.

Applications in Oligonucleotide Synthesis (e.g., modification of nucleoside phosphoramidites)

In the field of therapeutic oligonucleotides, chemical modifications are essential for improving stability, binding affinity, and nuclease resistance. One of the most significant and widely used modifications is the 2'-O-methoxyethyl (2'-MOE) group on the ribose sugar of a nucleoside. This modification is typically incorporated into oligonucleotides using pre-modified nucleoside phosphoramidites, where the 2'-MOE group is already attached to the nucleoside building block before it is used in solid-phase oligonucleotide synthesis.

While sulfonyl chlorides can be used in organic synthesis as activating or protecting groups, there is no specific information available in the scientific literature detailing the use of this compound for the modification of nucleoside phosphoramidites or for any other step in the synthesis of oligonucleotides. Research in this area primarily focuses on the direct synthesis and incorporation of 2'-MOE-modified phosphoramidite (B1245037) monomers.

Derivatives and Analogues of 4 2 Methoxyethyl Benzenesulfonyl Chloride: Synthetic and Mechanistic Aspects

Structurally Related Benzenesulfonyl Chlorides

The reactivity and synthesis of benzenesulfonyl chlorides are significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electrophilicity of the sulfur atom and introduce steric effects that modulate reaction pathways.

Para-substituted benzenesulfonyl chlorides are a well-studied class of compounds, primarily synthesized through the electrophilic chlorosulfonation of the corresponding monosubstituted benzene (B151609). orgsyn.org For instance, the reaction of toluene (B28343) with chlorosulfonic acid yields 4-methylbenzenesulfonyl chloride (tosyl chloride), while anisole (B1667542) reacts to form 4-methoxybenzenesulfonyl chloride. orgsyn.org An alternative route involves the treatment of sodium salts of benzenesulfonic acids with reagents like phosphorus pentachloride or phosphorus oxychloride. orgsyn.org A more versatile method applicable to a wide range of substituents involves the diazotization of para-substituted anilines, followed by a chlorosulfonation reaction. google.com

The reactivity of these analogues is dominated by the electrophilic nature of the sulfonyl group. pearson.com They readily react with nucleophiles such as amines and alcohols to produce sulfonamides and sulfonate esters, respectively. wikipedia.org The substituent at the para-position modulates this reactivity; electron-donating groups like methoxy (B1213986) (-OCH₃) can enhance reactivity in certain reactions compared to the unsubstituted analogue. Kinetic studies on the solvolysis of para-substituted benzenesulfonyl chlorides have shown that the reaction rates are sensitive to the electronic properties of the substituent, as described by the Hammett equation. mdpi.com For example, the kinetic solvent isotope effect (k.s.i.e.) for the hydrolysis of p-methoxybenzenesulfonyl chloride is approximately 1.58, which increases for electron-withdrawing groups.

| Compound | Starting Material | Synthetic Method | Reagents | Typical Yield |

| 4-Methylbenzenesulfonyl chloride | Toluene | Chlorosulfonation | Chlorosulfonic acid | High |

| 4-Methoxybenzenesulfonyl chloride | Anisole | Chlorosulfonation | H₂SO₄, POCl₃ | ~85-90% |

| 4-Acetamidobenzenesulfonyl chloride | Acetanilide (B955) | Chlorosulfonation | Chlorosulfonic acid | 77–81% orgsyn.org |

| General para-Substituted | p-Substituted Aniline | Diazotization-Chlorosulfonation | NaNO₂, HCl, SO₂, CuCl | Variable |

The synthesis of ortho- and meta-substituted benzenesulfonyl chlorides often requires methods that provide regiochemical control, as direct chlorosulfonation can lead to mixtures of isomers. google.com The diazotization of appropriately substituted anilines is a particularly effective strategy for accessing specific isomers, including those with ortho- and meta-substituents like chlorine, bromine, or nitro groups. google.comnih.gov For example, 3-chloroaniline (B41212) can be converted to its diazonium salt and subsequently to 3-chlorobenzenesulfonyl chloride. google.com

The position of the substituent has a profound impact on reactivity. Meta-substituents typically exert an electronic effect that aligns with Hammett correlations; electron-withdrawing groups at the meta position decrease the rate of nucleophilic substitution. mdpi.comlibretexts.org In contrast, ortho-substituents introduce steric factors alongside electronic effects. A counterintuitive phenomenon known as "steric acceleration" has been observed for ortho-alkyl substituted benzenesulfonyl chlorides. mdpi.comnih.gov These compounds, such as 2,4,6-trimethylbenzenesulfonyl chloride, exhibit enhanced reactivity in hydrolysis and other nucleophilic substitution reactions compared to their less hindered para-isomers or the unsubstituted benzenesulfonyl chloride. mdpi.comnih.gov This acceleration is attributed to a rigid, sterically congested ground state structure, where relief of strain in the transition state lowers the activation energy. mdpi.com The electrochemical reduction of nitro-substituted benzenesulfonyl chlorides also shows a dependence on isomer position, with ortho- and para-isomers following a concerted "sticky" dissociative mechanism, while the meta-isomer proceeds through a stepwise mechanism involving a radical anion intermediate. cdnsciencepub.com

Derivatives with Modified Side Chains

Modifying the side chain attached to the benzenesulfonyl chloride moiety allows for the introduction of diverse functional groups, leading to reagents with tailored properties for specific applications.

Ether-containing benzenesulfonyl chlorides can be prepared through Williamson-type ether synthesis. For example, 4-(2-methoxyethoxy)benzenesulfonyl chloride is synthesized via the etherification of 4-hydroxybenzenesulfonyl chloride with 2-methoxyethanol (B45455) in the presence of a base. vulcanchem.commasterorganicchemistry.com This introduces a flexible, polar side chain.

The synthesis of ureido-containing analogues is more complex. A general approach involves the reaction of an aminobenzenesulfonyl chloride with an isocyanate or carbamoyl (B1232498) chloride. For a compound like 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride, a plausible route would start with 4-aminobenzenesulfonyl chloride (or a protected version). This intermediate could then be reacted with a suitable electrophilic partner, such as a carbamoyl chloride derived from bis(2-methoxyethyl)amine, to form the urea (B33335) linkage. Subsequent chlorosulfonation of the pre-formed urea-aryl compound is another potential strategy, though care must be taken to avoid side reactions with the urea functionality.

| Derivative | Synthetic Approach | Key Intermediates | Key Reaction Type |

| 4-(2-Methoxyethoxy)benzenesulfonyl chloride | Etherification | 4-Hydroxybenzenesulfonyl chloride, 2-Methoxyethanol | Nucleophilic Aromatic Substitution vulcanchem.com |

| 4-Ureidobenzenesulfonyl chloride | Reaction with Isocyanate | 4-Aminobenzenesulfonyl chloride, Isocyanate | Nucleophilic Addition |

The synthesis of haloalkyl-substituted benzenesulfonyl chlorides can be achieved through several routes. One common method is the direct chlorosulfonation of a haloalkyl-substituted benzene, such as (2-chloroethyl)benzene. However, controlling the regioselectivity of the sulfonation can be challenging.

An alternative and often more controlled approach involves the modification of a pre-existing functional group on the benzenesulfonyl chloride ring. For example, a hydroxyethyl-substituted benzenesulfonyl chloride could serve as a precursor. The hydroxyl group can be converted to a chloride via reaction with reagents like thionyl chloride or methanesulfonyl chloride in the presence of a chloride source. researchgate.net This two-step process—installing the hydroxyethyl (B10761427) group followed by chlorination—offers better control over the final structure. The synthesis of fluoroethyl analogues can be more challenging and may require specialized fluorinating agents or the use of building blocks that already contain the fluoroethyl moiety.

Related Sulfur Electrophiles

Benzenesulfonyl chlorides belong to a broader class of sulfur-based electrophiles used extensively in organic synthesis. pearson.com The electrophilicity of the sulfur atom is a result of the polarization induced by the two strongly electronegative oxygen atoms and the chlorine atom. pearson.com

Several other classes of compounds function as related sulfur electrophiles:

Other Arenesulfonyl Chlorides : Toluenesulfonyl chloride (TsCl) is a closely related and frequently used analogue that is a solid at room temperature, making it easier to handle than the liquid benzenesulfonyl chloride. wikipedia.org

Alkanesulfonyl Chlorides : Methanesulfonyl chloride (MsCl) is another common sulfonylating agent used to form mesylates, which are excellent leaving groups in substitution and elimination reactions. researchgate.net

Sulfonyl Fluorides : These are generally less reactive than the corresponding chlorides but offer advantages in certain applications, such as in "click chemistry" (SuFEx).

Aryl Mesylates : While not sulfonyl chlorides, aryl mesylates can participate in sulfonyl-transfer reactions with alcohols to form ethers, demonstrating a related electrophilic character at the sulfur atom. nih.gov

These reagents all react with nucleophiles at the electrophilic sulfur center, leading to the formation of sulfonamides, sulfonate esters, or other sulfur-containing products, underscoring their fundamental role in synthetic chemistry.

Comparison with Sulfonyl Fluorides in Reactivity and Applications

The reactivity and applications of 4-(2-methoxyethyl)benzenesulfonyl chloride are best understood in the context of its relationship with its corresponding sulfonyl fluoride (B91410) analogue. The choice between a sulfonyl chloride and a sulfonyl fluoride as a reagent in chemical synthesis is dictated by a trade-off between reactivity and stability. Generally, sulfonyl chlorides are more reactive electrophiles than sulfonyl fluorides, but they are also more susceptible to hydrolysis and other side reactions. Conversely, sulfonyl fluorides exhibit greater stability, making them more robust reagents in certain applications, including the burgeoning field of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.

The difference in reactivity between the chloride and fluoride derivatives stems from the nature of the sulfur-halogen bond. The S-Cl bond is longer and weaker than the S-F bond, making the chloride a better leaving group. This inherent reactivity makes this compound a potent reagent for the synthesis of sulfonamides and sulfonate esters. The electron-donating nature of the 4-(2-methoxyethyl) group, through resonance of the ether oxygen's lone pairs with the aromatic ring, increases the electron density on the benzene ring. This electronic effect can influence the electrophilicity of the sulfonyl group, potentially modulating its reactivity compared to unsubstituted benzenesulfonyl chloride.

In contrast, the analogous 4-(2-methoxyethyl)benzenesulfonyl fluoride would be a more stable compound, less prone to decomposition by moisture. While less reactive, its reaction with nucleophiles can be facilitated, often requiring a catalyst or more forcing conditions. This controlled reactivity is advantageous in applications where high selectivity is paramount, such as in the synthesis of complex molecules or in chemical biology for the covalent modification of proteins.

A comparative study of aliphatic sulfonyl halides in the parallel synthesis of sulfonamides from aliphatic amines demonstrated that sulfonyl fluorides gave good results with amines bearing an additional functionality, whereas the corresponding chlorides failed. However, for reactions with sterically hindered amines, aliphatic sulfonyl chlorides were more efficient. researchgate.net

Table 1: General Comparison of Arylsulfonyl Chlorides and Arylsulfonyl Fluorides

| Feature | Arylsulfonyl Chlorides (e.g., this compound) | Arylsulfonyl Fluorides (e.g., 4-(2-Methoxyethyl)benzenesulfonyl fluoride) |

| Reactivity | Higher | Lower |

| Stability | Lower (sensitive to hydrolysis) | Higher (more robust) |

| S-X Bond Strength | Weaker | Stronger |

| Leaving Group Ability | Better | Poorer |

| Typical Applications | General synthesis of sulfonamides and sulfonate esters | SuFEx click chemistry, covalent inhibitors, applications requiring high stability |

Table 2: Illustrative Reactivity Differences in Sulfonamide Synthesis

| Amine Substrate | Expected Outcome with Sulfonyl Chloride | Expected Outcome with Sulfonyl Fluoride | Rationale |

| Primary amine with a hydroxyl group | Potential for side reactions at the hydroxyl group | Higher selectivity for reaction at the amino group | The lower reactivity of the sulfonyl fluoride allows for greater differentiation between nucleophiles. |

| Sterically hindered secondary amine | Favorable reaction | Low or no reaction | The higher reactivity of the sulfonyl chloride is necessary to overcome steric hindrance. |

Advanced Research Perspectives and Future Directions

Chemo- and Regioselective Transformations Involving 4-(2-Methoxyethyl)benzenesulfonyl Chloride

The development of synthetic methods that can predictably control chemo- and regioselectivity is a cornerstone of modern organic chemistry. This compound serves as a versatile electrophile, primarily in reactions with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively. Future research could focus on leveraging the electronic and steric properties of the 4-(2-methoxyethyl)phenyl group to achieve high levels of selectivity in complex molecular settings.

Key research areas include:

Selective Sulfonylation of Polyamines: Investigating conditions to selectively react with a primary amine in the presence of secondary amines or other nucleophilic groups. This could involve kinetic control at low temperatures or the use of specific catalysts that differentiate between amine environments.

Regioselective Reactions on Polyols: Exploring the regioselective sulfonylation of one hydroxyl group over others in carbohydrate or steroid scaffolds. The steric hindrance of the sulfonyl chloride and the electronic nature of the methoxyethyl substituent could be tuned to favor reaction at less hindered or more nucleophilic alcohol positions.

Orthogonal Reactivity: The ether linkage in the side chain offers a potential site for reactivity that is orthogonal to the sulfonyl chloride. Research could explore selective cleavage of the ether under conditions that leave a resulting sulfonamide or sulfonate ester intact, unmasking a reactive hydroxyl group for further synthetic transformations.

A summary of potential selective transformations is presented below.

| Transformation Type | Substrate Class | Potential Selective Outcome |

| Chemoselective Sulfonylation | Molecules with primary and secondary amines | Preferential formation of a sulfonamide at the primary amine |

| Regioselective Sulfonylation | Diols and Polyols | Reaction at the sterically most accessible or electronically most activated hydroxyl group |

| Orthogonal Deprotection | Molecules bearing the 4-(2-methoxyethyl)benzenesulfonyl group | Selective cleavage of the side-chain ether linkage to reveal a hydroxyl group |

Development of Novel Catalytic Systems for Reactions of the Compound

While many reactions of sulfonyl chlorides proceed under basic conditions without catalysis, the development of novel catalytic systems can enhance reaction rates, improve yields, and enable previously inaccessible transformations. Research into catalytic systems for this compound could unlock new synthetic potential.

Promising avenues of investigation include:

Lewis Acid Catalysis: Exploring mild Lewis acids to activate the sulfonyl chloride towards weaker nucleophiles, allowing for sulfonylation reactions under near-neutral conditions. This would be beneficial for substrates sensitive to strong bases.

Transition-Metal-Catalyzed Cross-Coupling: Utilizing the sulfonyl chloride group not as a partner for nucleophilic substitution but as a leaving group in transition-metal-catalyzed cross-coupling reactions. Nickel or palladium catalysts could potentially mediate the coupling of the aryl ring with various partners, with the sulfonyl chloride acting as an alternative to more common aryl halides.

Organocatalysis: Developing organocatalytic systems, such as those based on 4-dimethylaminopyridine (B28879) (DMAP) derivatives or chiral amines, to promote asymmetric sulfonylation reactions, leading to the synthesis of chiral sulfonamides or sulfonate esters.

| Catalytic System | Reaction Type | Potential Advantage |

| Mild Lewis Acids (e.g., Sc(OTf)₃, Bi(OTf)₃) | Sulfonylation of alcohols/amines | Compatibility with acid-sensitive functional groups |

| Ni or Pd Complexes with specific ligands | Cross-coupling reactions (e.g., Suzuki, Heck) | New methods for C-C bond formation using sulfonyl chlorides |

| Chiral Organocatalysts | Asymmetric sulfonylation | Access to enantiomerically enriched sulfonated products |

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved mixing, and the potential for automation. rsc.orgnih.gov The synthesis and reactions of sulfonyl chlorides, which can be highly exothermic and involve hazardous reagents, are particularly well-suited for flow chemistry platforms. rsc.orgmdpi.com

Future research should focus on:

Continuous Flow Synthesis: Developing a fully continuous process for the synthesis of this compound, for example, through the oxidative chlorination of the corresponding thiol or disulfide. rsc.orgresearchgate.net This would allow for the safe, on-demand generation of the reagent, avoiding the need to store large quantities of the reactive sulfonyl chloride. rsc.org

Automated Library Synthesis: Integrating a flow reactor with automated liquid handling systems to perform high-throughput screening of reaction conditions or to synthesize libraries of sulfonamides and sulfonate esters for drug discovery purposes. youtube.com

Telescoped Reactions: Designing multi-step, telescoped flow processes where this compound is generated in the first reactor and immediately consumed in a subsequent reactor without isolation of the intermediate. mdpi.com This approach improves efficiency and minimizes handling of the hazardous intermediate.

A conceptual design for a telescoped flow synthesis is outlined below.

| Parameter | Reactor 1 (Synthesis) | Reactor 2 (Reaction) |

| Reagents | Thiol/Disulfide Precursor, Oxidizing/Chlorinating Agent | Crude this compound Stream, Nucleophile (Amine/Alcohol), Base |

| Temperature | 0 - 25 °C | 25 - 80 °C |

| Residence Time | 1 - 5 minutes | 5 - 30 minutes |

| Outcome | In-situ generation of sulfonyl chloride | Formation of sulfonamide or sulfonate ester product |

Sustainable and Environmentally Benign Synthetic Routes for this compound

The principles of green chemistry call for the development of synthetic methods that reduce waste, avoid hazardous substances, and are energy efficient. researchgate.netscienceopen.com Traditional methods for preparing sulfonyl chlorides often use harsh reagents like chlorosulfonic acid or phosphorus pentachloride, which generate significant corrosive waste. orgsyn.org

Future research efforts should be directed towards more sustainable alternatives:

Oxidative Chlorination with Greener Reagents: Investigating the use of reagents like N-chlorosuccinimide (NCS) in combination with a catalytic amount of a chloride source, or using bleach (sodium hypochlorite) for the oxidative chlorination of S-alkyl isothiourea salts derived from the corresponding alkyl halide. organic-chemistry.orgorganic-chemistry.org These methods are operationally simpler and avoid strongly acidic waste streams. thieme-connect.com

Aqueous Synthesis: Developing synthetic protocols that can be performed in water or other environmentally benign solvents, reducing the reliance on volatile organic compounds (VOCs). rsc.org

Catalytic Routes from Sulfonic Acids: Exploring catalytic methods to convert the corresponding sulfonic acid directly to the sulfonyl chloride using recyclable catalysts, avoiding stoichiometric amounts of chlorinating agents.

A proposed green synthesis route is depicted below:

Scheme 1: Proposed Sustainable Synthesis via an S-Alkylisothiourea Salt Intermediate

4-(2-Methoxyethyl)benzyl halide + Thiourea → S-[4-(2-Methoxyethyl)benzyl]isothiouronium salt

S-[4-(2-Methoxyethyl)benzyl]isothiouronium salt + N-Chlorosuccinimide (NCS) in an aqueous medium → this compound + Succinimide organic-chemistry.orgthieme-connect.com

This approach utilizes readily available starting materials and a milder chlorinating agent, with a byproduct (succinimide) that can potentially be recycled. thieme-connect.com

Theoretical and Computational Studies on Elucidating Complex Reaction Pathways

Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting reactivity, and designing new experiments. Applying these methods to this compound can offer valuable insights that are difficult to obtain through experimental means alone.

Areas for computational investigation include:

Mechanism of Sulfonylation: Using Density Functional Theory (DFT) to model the transition states of sulfonylation reactions with various nucleophiles. This can help elucidate whether the reaction proceeds through a concerted or a stepwise addition-elimination mechanism, similar to studies on other arenesulfonyl chlorides. mdpi.com

Conformational Analysis: Studying the conformational preferences of the methoxyethyl side chain and its influence on the reactivity of the sulfonyl chloride group. The ether oxygen could potentially act as an intramolecular coordinating group in certain catalyzed reactions.

Predicting Selectivity: Developing computational models to predict the chemo- and regioselectivity of reactions with complex polyfunctional molecules. These models could guide the rational design of experiments, saving time and resources.

Exploration of New Protecting Group Strategies and Deprotection Methods

Sulfonyl groups are widely used as protecting groups for amines due to their stability under a broad range of conditions. orgsyn.orgchem-station.com The 4-(2-methoxyethyl)benzenesulfonyl group (potentially abbreviated as "Mebs") could offer unique advantages as a protecting group.

Research in this area could focus on:

Installation and Stability: Systematically evaluating the conditions for installing the Mebs group onto primary and secondary amines and testing its stability towards various acidic, basic, oxidative, and reductive conditions.

Orthogonal Deprotection: The key feature of the Mebs group would be its potential for unique deprotection methods involving the methoxyethyl side chain. While stable to many conditions, the aryl ether linkage might be cleavable with specific Lewis acids (e.g., BBr₃) or other reagents that target ethers, providing an orthogonal deprotection strategy compared to standard sulfonamide cleavage methods (e.g., dissolving metal reduction or harsh acid hydrolysis). youtube.comgoogle.com This would be highly valuable in multi-step synthesis.

Comparison with Existing Groups: Benchmarking the Mebs group against established sulfonyl protecting groups like tosyl (Ts), nosyl (Ns), and 2-(trimethylsilyl)ethanesulfonyl (SES). orgsyn.org

The following table provides a hypothetical comparison of the proposed Mebs protecting group with standard sulfonyl protecting groups.

| Protecting Group | Abbreviation | Typical Installation | Stability | Typical Cleavage Conditions | Potential Advantage of Mebs |

| p-Toluenesulfonyl | Ts | TsCl, Pyridine (B92270) | Very High (Acid, Base, Oxid., Red.) | Harsh: Na/NH₃, HBr/AcOH, heat | - |

| 2-Nitrobenzenesulfonyl | Ns | NsCl, Pyridine | High (Acid), Labile (Base) | Mild: Thiophenol, K₂CO₃ | - |

| 2-(Trimethylsilyl)ethanesulfonyl | SES | SES-Cl, Et₃N | High (Acid, Base) | Mild: Fluoride (B91410) source (e.g., TBAF) | - |

| 4-(2-Methoxyethyl)benzenesulfonyl | Mebs | Mebs-Cl, Base | Predicted High | Potentially mild, orthogonal cleavage via ether linkage (e.g., Lewis acids) | Orthogonal removal under conditions that do not affect other protecting groups. |

常见问题

Q. What are the standard protocols for synthesizing 4-(2-Methoxyethyl)benzenesulfonyl chloride, and how can purity be ensured?

- Methodological Answer : Sulfonyl chlorides are typically synthesized via chlorination of sulfonic acids using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For this compound, the parent sulfonic acid derivative is first prepared, followed by refluxing with excess SOCl₂ under anhydrous conditions. Purification involves vacuum distillation or recrystallization using non-polar solvents (e.g., hexane). Purity is confirmed via melting point analysis (e.g., mp 105–110°C for analogous compounds) and thin-layer chromatography (TLC) .

Q. What handling and storage precautions are critical for maintaining compound stability?

- Methodological Answer :

- Handling : Use impervious gloves (nitrile or neoprene), sealed goggles, and ventilation to avoid exposure to corrosive vapors. Avoid contact with moisture, which can hydrolyze the sulfonyl chloride to sulfonic acid .

- Storage : Store in argon-purged containers at 2–8°C in a dry environment. Glassware should be avoided if reactivity with glass is suspected (e.g., degradation observed in some sulfonyl chlorides) .

Q. How can researchers mitigate hazards during experimental use?

- Methodological Answer :

- PPE : Full-face shields, acid-resistant lab coats, and respirators with acid gas cartridges for aerosol-prone steps .

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite), followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can contradictions in reactivity data (e.g., unexpected by-products) be systematically addressed?

- Methodological Answer :

- Controlled Variables : Test reactivity under varying temperatures, solvents (polar vs. non-polar), and moisture levels. For example, hydrolysis rates increase in aqueous solvents, leading to sulfonic acid by-products .

- Reaction Monitoring : Use in-situ techniques like FTIR to track the disappearance of the sulfonyl chloride peak (~1370 cm⁻¹ S=O stretch) and identify intermediates .

- Vessel Material : Replace glass with PTFE-lined reactors if glass-catalyzed side reactions are suspected .

Q. What advanced spectroscopic and chromatographic methods validate structural integrity?

- Methodological Answer :

- NMR : ¹H NMR (δ 3.3–3.5 ppm for methoxy protons; δ 7.5–8.0 ppm for aromatic protons) and ¹³C NMR (δ 55 ppm for methoxy carbon) confirm substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl⁻ at m/z 35.5) .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection quantifies purity and detects hydrolyzed products .

Q. How can reaction conditions be optimized to minimize by-products in nucleophilic substitutions?

- Methodological Answer :

- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to suppress hydrolysis. Add molecular sieves to scavenge trace moisture .

- Catalysis : Incorporate DMAP (4-dimethylaminopyridine) to accelerate reactions with amines or alcohols, reducing side reactions .

- Stoichiometry : Employ a 1.2–1.5 molar excess of nucleophile to ensure complete conversion of the sulfonyl chloride group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。